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molecular formula C9H12N2O4S B8394172 N-(4-nitrobenzyl)ethanesulfonamide CAS No. 1224932-62-0

N-(4-nitrobenzyl)ethanesulfonamide

Cat. No. B8394172
M. Wt: 244.27 g/mol
InChI Key: LVIIOEBPOBMMLX-UHFFFAOYSA-N
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Patent
US08937092B2

Procedure details

(4-Nitrophenyl)methanamine (715 mg, 4.7 mmol) was dissolved in pyridine (4 mL). The reaction mixture was added ethane sulfonyl chloride (0.58 mL, 6.11 mmol) and stirred for 1 h at room temperature. TLC showed complete consumption of starting material. The mixture was diluted with 1N HCl and extracted with ethyl acetate. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The crude was purified by column chromatography to give N-(4-nitrobenzyl)ethanesulfonamide (776 mg, 68%).
Quantity
715 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][NH2:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:12]([S:14](Cl)(=[O:16])=[O:15])[CH3:13]>N1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][NH:11][S:14]([CH2:12][CH3:13])(=[O:16])=[O:15])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
715 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CN
Name
Quantity
4 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.58 mL
Type
reactant
Smiles
C(C)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material
ADDITION
Type
ADDITION
Details
The mixture was diluted with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CNS(=O)(=O)CC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 776 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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